molecular formula C3H13Br2N2O4P B12673055 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt CAS No. 85251-56-5

1-Propanol, 2,3-dibromo-, phosphate, ammonium salt

Cat. No.: B12673055
CAS No.: 85251-56-5
M. Wt: 331.93 g/mol
InChI Key: BZOGCCLIFLDZPH-UHFFFAOYSA-N
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Description

1-Propanol, 2,3-dibromo-, phosphate, ammonium salt is a chemical compound with the molecular formula C₃H₇Br₂NO₄P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine atoms and a phosphate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt typically involves the reaction of 2,3-dibromo-1-propanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 2,3-dibromo-, phosphate, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of 1-propanol derivatives.

    Substitution: Formation of various substituted phosphates.

Scientific Research Applications

1-Propanol, 2,3-dibromo-, phosphate, ammonium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a flame retardant.

    Biology: Studied for its effects on cellular processes and as a potential antimicrobial agent.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Employed in the production of flame-retardant materials and as an additive in polymers.

Mechanism of Action

The mechanism of action of 1-Propanol, 2,3-dibromo-, phosphate, ammonium salt involves its interaction with cellular components. The bromine atoms and phosphate group play a crucial role in its activity. The compound can interact with proteins and enzymes, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1-propanol phosphate: Similar in structure but lacks the ammonium salt component.

    Tris(2,3-dibromopropyl) phosphate: A related compound used as a flame retardant.

    Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Another flame retardant with similar bromine content.

Uniqueness

1-Propanol, 2,3-dibromo-, phosphate, ammonium salt is unique due to the presence of the ammonium salt, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to its similar compounds.

Properties

CAS No.

85251-56-5

Molecular Formula

C3H13Br2N2O4P

Molecular Weight

331.93 g/mol

IUPAC Name

diazanium;2,3-dibromopropyl phosphate

InChI

InChI=1S/C3H7Br2O4P.2H3N/c4-1-3(5)2-9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);2*1H3

InChI Key

BZOGCCLIFLDZPH-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OP(=O)([O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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